molecular formula C11H16FNO4 B13187405 (1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid

(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13187405
M. Wt: 245.25 g/mol
InChI Key: FCWXVCJQAMLWKS-PTZCXBDSSA-N
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Description

This bicyclic compound features a strained [3.1.0]hexane core with a fluorine atom at position 6 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The stereochemistry (1S,5R,6R) is critical for its spatial orientation, influencing interactions in biological or synthetic contexts. The carboxylic acid moiety enhances solubility and provides a site for further derivatization.

Properties

Molecular Formula

C11H16FNO4

Molecular Weight

245.25 g/mol

IUPAC Name

(1S,5R,6R)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C11H16FNO4/c1-10(2,3)17-9(16)13-5-4-6-7(13)11(6,12)8(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7+,11-/m1/s1

InChI Key

FCWXVCJQAMLWKS-PTZCXBDSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@]2(C(=O)O)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of the fluorine atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the tert-butoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.

    Biology: Studied for its interactions with biological targets such as enzymes and receptors.

    Pharmaceuticals: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tert-butoxycarbonyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The bicyclic structure provides rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name (CAS No.) Bicyclo System Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference ID
Target Compound [3.1.0]hexane 6-F, Boc, carboxylic acid (pos. 6) C₁₁H₁₅FNO₄* ~259.27† Reference standard -
cis-2-(tert-Boc)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1272757-81-9) [2.2.1]heptane 6-F, Boc, carboxylic acid (pos. 3) C₁₂H₁₈FNO₄ 259.27 Larger ring ([2.2.1] vs. [3.1.0]); carboxylic acid position
(1R,5S,6R)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (927679-54-7) [3.1.0]hexane Boc, carboxylic acid (pos. 6) C₁₁H₁₇NO₄ 227.26 Stereochemistry (1R,5S,6R); lacks fluorine
(1R,2S,5S)-3-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (219754-02-6) [3.1.0]hexane Boc, 6,6-dimethyl, carboxylic acid (pos. 2) C₁₃H₂₁NO₄ 255.31 Methyl substituents; carboxylic acid position
6-Oxa analog (194737-56-9) [3.1.0]hexane 6-Oxa, Boc, carboxylic acid C₁₀H₁₅NO₅ 229.23 Oxygen replaces fluorine; altered polarity

*Assumed based on similar analogs; †Estimated from .

Key Observations:
  • Fluorine vs. Other Substituents: The 6-fluoro group in the target compound increases electronegativity and may improve metabolic stability compared to non-fluorinated analogs like 927679-54-7 .
  • Stereochemical Impact : Enantiomeric differences (e.g., 1R,5S,6R vs. 1S,5R,6R) can drastically alter binding affinities in biological systems, as seen in protease inhibitor studies .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound [2.2.1]heptane Analog (1272757-81-9) 6,6-Dimethyl Analog (219754-02-6)
LogP* ~1.7 (estimated) 1.74 2.1 (predicted)
Water Solubility Moderate (carboxylic acid) Low (larger ring) Low (hydrophobic methyl groups)
Stability Acid-labile (Boc group) Similar Enhanced (steric hindrance)

*LogP values from and predictive models.

  • Lipophilicity : The 6,6-dimethyl analog’s higher LogP suggests greater membrane permeability, whereas the target compound’s fluorine may balance solubility and permeability .
  • Stability : The Boc group’s acid sensitivity necessitates careful handling, a common trait across all analogs .

Biological Activity

(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS Number: 1303890-58-5) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is C11H16FNO4C_{11}H_{16}FNO_{4} with a molecular weight of 245.25 g/mol. It features a bicyclic azabicyclo[3.1.0]hexane core that contributes to its biological activity.

PropertyValue
CAS Number1303890-58-5
Molecular FormulaC₁₁H₁₆FNO₄
Molecular Weight245.25 g/mol
StructureChemical Structure

Pharmacological Effects

Research indicates that (1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid exhibits several pharmacological activities:

  • Mu Opioid Receptor Antagonism : This compound has been studied for its role as a mu-opioid receptor antagonist, making it a candidate for pain management therapies without the addictive potential associated with traditional opioids .
  • Neuroprotective Properties : Studies suggest that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary data indicate that this compound may exhibit antimicrobial properties, though further studies are required to elucidate its efficacy and mechanism of action .

The biological activity of this compound can be attributed to its ability to interact with specific receptors in the central nervous system (CNS). The structural configuration allows it to bind effectively to the mu-opioid receptors, inhibiting their activation by endogenous opioids.

Synthesis and Derivatives

The synthesis of (1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid has been achieved through various methods:

  • Palladium-Catalyzed Reactions : A notable method involves palladium-catalyzed cyclopropanation reactions which yield high diastereoselectivity and yield for azabicyclo derivatives .
  • Boc Protection Strategy : The tert-butoxycarbonyl (Boc) group provides stability during synthesis and is easily removed under mild conditions, facilitating further functionalization .

Study 1: Mu Opioid Receptor Antagonism

In a study exploring the mu-opioid receptor antagonism of azabicyclo compounds, (1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid was shown to effectively block receptor activation in vitro, suggesting potential for development as a therapeutic agent for opioid overdose .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death and oxidative stress markers, highlighting its potential in treating conditions like Alzheimer's disease .

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